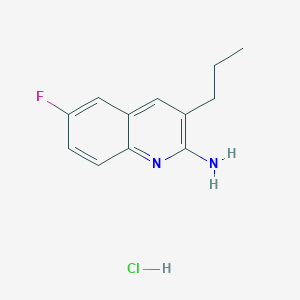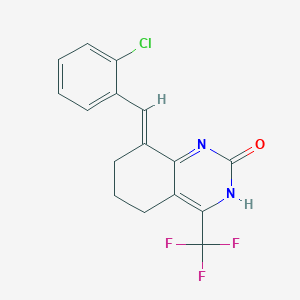![molecular formula C15H25BrN2 B13721430 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is an organic compound that features a bromine atom and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline typically involves multi-step organic reactions One common approach is to start with the bromination of aniline to form 3-bromoaniline This is followed by the alkylation of the aniline group with a suitable alkyl halide, such as pentyl bromide, under basic conditions to introduce the pentyl group
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted anilines.
科学研究应用
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their function and signaling pathways.
相似化合物的比较
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom and an aniline group.
5-Bromo-2-methylaniline: Another brominated aniline derivative with a methyl group.
N-Phenyl-2-bromoaniline: A compound with a bromine atom and a phenyl group attached to the aniline.
Uniqueness
3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline is unique due to the presence of both a pentyl group and a propan-2-yl group attached to the aniline. This structural complexity allows for more diverse interactions and applications compared to simpler brominated anilines.
属性
分子式 |
C15H25BrN2 |
|---|---|
分子量 |
313.28 g/mol |
IUPAC 名称 |
3-bromo-5-[[pentyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C15H25BrN2/c1-4-5-6-7-18(12(2)3)11-13-8-14(16)10-15(17)9-13/h8-10,12H,4-7,11,17H2,1-3H3 |
InChI 键 |
NUHKMTAHUYKIIL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CC1=CC(=CC(=C1)Br)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


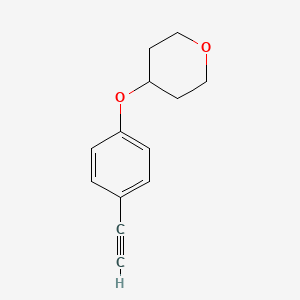
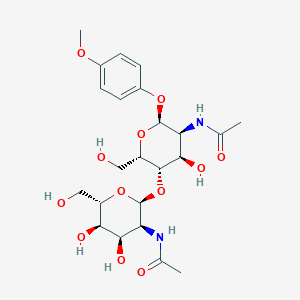
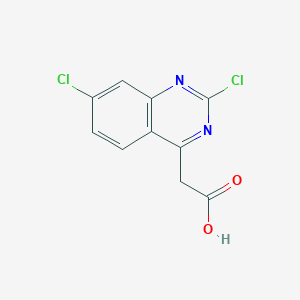

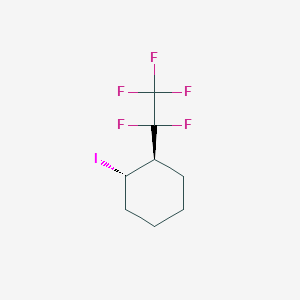
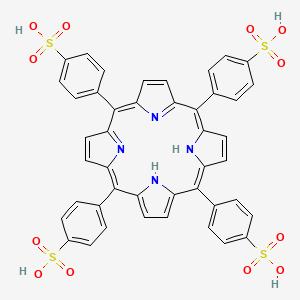
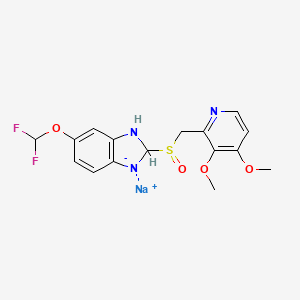

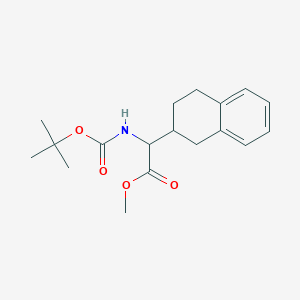
![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
